molecular formula C8H2ClIN2S B1609804 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile CAS No. 700844-18-4

4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile

Cat. No.: B1609804
CAS No.: 700844-18-4
M. Wt: 320.54 g/mol
InChI Key: MDKJXFBGCCSYKK-UHFFFAOYSA-N
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Description

4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile is a heterocyclic compound that contains both chlorine and iodine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-chloro-5-iodopyridine as a starting material, which undergoes a series of reactions including halogenation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halogenating agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives and oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a thieno[2,3-b]pyridine core with chlorine, iodine, and a cyano group. It has a molecular formula of C₈H₂ClIN₂S and a molecular weight of approximately 320.54 g/mol. This compound's structure and chemical properties make it useful in various scientific research applications [2, 3].

Potential Applications

  • Synthesis of Pharmaceuticals and Agrochemicals this compound can be used as a building block in the synthesis of pharmaceuticals and agrochemicals .
  • Inhibitor of Protein Kinases Derivatives of thieno[2,3-b]pyridine, including this compound, have been studied for their potential as inhibitors of protein kinase C theta (PKCθ), which is relevant in diseases such as cancer and autoimmune disorders. The presence of halogens enhances the binding affinity and selectivity of these compounds toward biological targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
4-Chloro-thieno[2,3-b]pyridine-5-carbonitrileLacks iodine; similar core structureInhibitor of protein kinases
5-Iodo-thieno[3,2-b]pyridineDifferent positioning of iodineAntimicrobial properties
4-Bromo-thieno[2,3-b]pyridineBromine instead of chlorineAnti-inflammatory effects

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile include other halogenated heterocycles such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of chlorine and iodine atoms within the thieno[2,3-B]pyridine framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various specialized applications .

Biological Activity

4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile (CAS No. 700844-18-4) is a compound that belongs to the thieno[2,3-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of protein kinases. Understanding its biological activity is crucial for its application in therapeutic contexts, including treatment for various diseases such as cancer and autoimmune disorders.

  • Molecular Formula : C₈H₂ClIN₂S
  • Molecular Weight : 320.54 g/mol
  • Physical Form : Yellow solid
  • Storage Conditions : 2-8°C for stability .

This compound functions primarily as a protein kinase inhibitor . Protein kinases are vital enzymes that regulate various cellular processes through phosphorylation. The inhibition of these enzymes can lead to significant therapeutic effects, especially in cancer treatment where aberrant kinase activity is common.

Inhibition of Specific Kinases

Research indicates that this compound exhibits inhibitory activity against several key protein kinases:

  • CAMKK2 (Calcium/Calmodulin-dependent Protein Kinase Kinase 2) : This kinase plays a critical role in metabolic and inflammatory processes, making it a target for cancer therapies. Inhibition of CAMKK2 has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines .

Biological Activity Data

Biological ActivityTargetReference
Inhibition of CAMKK2Cancer cell lines
Anti-inflammatory effectsAutoimmune diseases
Potential use in treating diabetesMetabolic regulation

Case Studies and Research Findings

  • In Vitro Studies : A systematic survey identified this compound as a potent inhibitor of CAMKK2 with an IC₅₀ value indicating high potency. This study highlighted its potential as a starting point for medicinal chemistry optimization aimed at developing selective inhibitors for therapeutic use .
  • Therapeutic Applications : The compound has been associated with the treatment of autoimmune conditions such as arthritis and multiple sclerosis. Its ability to modulate kinase activity suggests it could help manage inflammation and immune responses effectively .
  • Mechanistic Insights : The co-crystal structure studies reveal that the compound forms critical interactions with the ATP-binding site of CAMKK2, which is essential for its inhibitory action. This structural insight aids in understanding how modifications to the compound could enhance its efficacy and selectivity .

Properties

IUPAC Name

4-chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClIN2S/c9-7-4(2-11)3-12-8-5(7)1-6(10)13-8/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKJXFBGCCSYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC=C(C(=C21)Cl)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434679
Record name 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700844-18-4
Record name 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chlorothieno[2,3-b]pyridine-5-carbonitrile (1.2 g, 6.16 mmol) [Khan, M. A.; Guarconi, A. E., J. Heterocyclic Chem., 14, 807 (1977)] in 72 mL of tetrahydrofuran at −78° C. is added dropwise 2.0 M lithium diisopropylamide in heptane/tetrahydrofuran/ethylbenzene (3.7 mL, 7.40 mmol). After stirring for 35 minutes, a solution of iodine (1.9 g, 7.40 mmol) in 8 mL of tetrahydrofuran is added dropwise over 20 minutes. The reaction mixture is stirred at −78° C. for 4 hours, then 85 mL of dichloromethane and 20 mL of water are added. The mixture is allowed to warm to room temperature. The reaction mixture is partitioned between water and dichloromethane. The organic layer is washed with a solution of sodium thiosulfate, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue is purified by flash column chromatography eluting with dichloromethane to provide 1.0 g of 4-chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile as colorless crystals, mp 181–182° C.; 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 8.88 (s, 1H); MS 320.8 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
heptane tetrahydrofuran ethylbenzene
Quantity
3.7 mL
Type
reactant
Reaction Step Four
Quantity
72 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
85 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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